molecular formula C22H23ClFN3O2S B608952 MDR-652

MDR-652

货号: B608952
分子量: 448.0 g/mol
InChI 键: HKMPJRGWSUCANB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MDR-652 是一种高度特异且有效的瞬时受体电位香草素1 (TRPV1) 通道配体。 它表现出激动剂活性,使其成为疼痛缓解和其他神经学应用研究中的强效化合物 .

科学研究应用

Pain Management

MDR-652 has been investigated for its analgesic properties, particularly in the context of chronic pain conditions. The TRPV1 channel is known to be involved in nociceptive signaling, and modulation of this channel can provide relief from various pain types.

  • Mechanism of Action : As a TRPV1 partial agonist, this compound activates the receptor but with less intensity than full agonists like capsaicin. This property helps in reducing pain without eliciting hyperthermia, a common side effect associated with TRPV1 activation .
  • Clinical Trials : Current studies are evaluating the efficacy of this compound in treating conditions such as:
    • Back Pain (Phase 1)
    • Diabetic Neuropathies (Preclinical)
    • Postherpetic Neuralgia (Preclinical) .

Cancer Research

Recent studies have highlighted the potential role of this compound in cancer therapy, particularly concerning its interaction with microRNAs.

  • MicroRNA Interaction : Research indicates that miR-652 may serve as a prognostic biomarker in gastric cancer, promoting tumor proliferation and invasion by targeting specific genes such as RORA. This suggests that compounds like this compound could be leveraged to modulate miRNA activity and influence cancer progression .

Case Study 1: TRPV1 Modulation in Chronic Pain

A study demonstrated that this compound effectively inhibits capsaicin-induced activation of the TRPV1 channel in mouse models. The compound showed significant antinociceptive activity, indicating its potential as a therapeutic agent for inflammatory and neuropathic pain conditions .

ParameterValue
IC50 (Capsaicin)2.66 nM
CNS Penetration Ratio1.66
Side EffectsNone reported

Case Study 2: Role in Gastric Cancer

In gastric cancer research, elevated levels of miR-652 were associated with poor prognosis and aggressive tumor behavior. By targeting RORA, this compound could potentially inhibit pathways that lead to tumor growth and metastasis .

ParameterFindings
Expression LevelElevated in GC tissues (P < 0.001)
Association with TNM StageSignificant correlation (P < 0.05)
Overall Survival RateLower in high miR-652 expression

作用机制

MDR-652 通过与 TRPV1 通道结合发挥作用,TRPV1 通道是一种参与疼痛信号传递的受体。结合后,它激活通道,导致一系列细胞内事件,最终导致疼痛感知的调节。 分子靶标包括 TRPV1 通道内的特定氨基酸残基,所涉及的通路主要与钙离子流入和随后的神经元信号传导有关 .

准备方法

合成路线和反应条件

MDR-652 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的特异性和效力。具体的合成路线和反应条件是专有的,未公开。 它通常涉及有机合成技术,例如亲核取代、缩合反应和色谱等纯化步骤 .

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成工艺,优化反应条件以提高收率,并通过严格的质量控制措施确保最终产品的纯度。 这可能包括使用自动化合成设备和大规模反应器 .

化学反应分析

反应类型

MDR-652 主要经历有机化合物典型的反应,包括:

常用试剂和条件

主要产物

由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成羟基化或羧基化衍生物,而取代反应可以引入各种官能团 .

相似化合物的比较

类似化合物

MDR-652 的独特性

This compound 因其作为 TRPV1 激动剂的高度特异性和效力而脱颖而出。与其他类似化合物相比,它具有更低的有效浓度 (EC50),使其成为研究和潜在治疗应用中更有效的选择。 此外,其良好的药代动力学特征和低毒性进一步增强了其在科学研究中的吸引力 .

生物活性

MDR-652 is a compound that has garnered attention for its potential biological activities, particularly as a partial agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the hybridization of established TRPV1 antagonists and partial agonists. It has been shown to exhibit antinociceptive properties in models of inflammatory and neuropathic pain, making it a candidate for pain management therapies. The compound's structure allows it to interact selectively with TRPV1, influencing its activity in pain pathways.

This compound acts primarily as a partial agonist at the TRPV1 receptor. This interaction can modulate pain signaling pathways by inhibiting excessive activation while still allowing some physiological response. The compound's ability to engage with TRPV1 suggests it could potentially be used to alleviate chronic pain conditions without the full agonistic effects that lead to desensitization or adverse reactions.

Efficacy Studies

Recent studies have quantitatively assessed the efficacy of this compound through various experimental setups. For instance:

  • Capsaicin-Induced Pain Models : In mouse models, this compound demonstrated significant antinociceptive activity, reducing pain responses induced by capsaicin, a known TRPV1 agonist. The effectiveness was measured by monitoring changes in withdrawal reflexes and pain scores post-administration .
  • Inhibition Rates : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit TRPV1 activity. In one study, new compounds derived from this compound showed inhibition rates ranging from 5% to 89% at a concentration of 10 µM, with some derivatives outperforming established antagonists like SB-705498 .

Quantitative Structure–Activity Relationship (QSAR) Analysis

A detailed QSAR analysis was performed to correlate structural modifications of this compound derivatives with their biological activity. The study utilized a three-dimensional quantitative structure–activity relationship (3D-QSAR) model, which provided insights into how specific molecular features influence TRPV1 inhibition:

CompoundInhibition Rate (%)Structural Features
This compound40.96Pyrrolidinyl-urea core
Derivative A89Enhanced hydrophobic interactions
Derivative B96Optimal electronic properties

The analysis highlighted that simple hydrophobic groups at specific positions significantly improved inhibition rates, while polar groups tended to reduce efficacy .

Clinical Implications

The biological activity of this compound has implications for treating conditions such as chronic pain and potentially other TRPV1-related disorders. In clinical settings, understanding the balance between agonistic and antagonistic effects is crucial for developing effective therapies:

  • Chronic Pain Management : Given its partial agonistic nature, this compound could be beneficial in managing chronic pain without the side effects commonly associated with full agonists or antagonists.
  • Potential for Combination Therapies : The unique action profile of this compound suggests it may be effectively combined with other analgesics to enhance therapeutic outcomes while minimizing adverse effects.

属性

IUPAC Name

1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMPJRGWSUCANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。